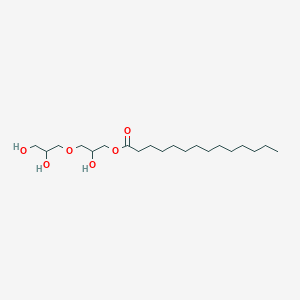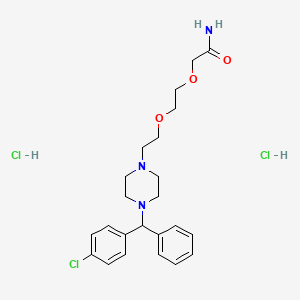
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is often used as a reference standard in various scientific studies and has notable pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)benzyl chloride with 1-piperazineethanol to form an intermediate. This intermediate is then reacted with ethylene oxide to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of solvents like toluene and dichloromethane, and bases such as sodium carbonate or triethylamine .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is widely used in scientific research due to its pharmacological properties. It is commonly used in:
Chemistry: As a reference standard in analytical chemistry.
Biology: In studies related to cellular mechanisms and interactions.
Medicine: As a potential therapeutic agent for various conditions.
Industry: In the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets in the body. It has a high affinity for histamine H1 receptors, which play a crucial role in allergic responses. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms of allergies and other related conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: Another antihistamine with a similar structure and function.
Levocetirizine: The active enantiomer of cetirizine, known for its higher efficacy.
Meclizine: Used to treat nausea and dizziness, with a similar piperazine core.
Uniqueness
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its ability to interact with histamine H1 receptors with high specificity makes it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
83881-45-2 |
|---|---|
Formule moléculaire |
C23H32Cl3N3O3 |
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O3.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)27-12-10-26(11-13-27)14-15-29-16-17-30-18-22(25)28;;/h1-9,23H,10-18H2,(H2,25,28);2*1H |
Clé InChI |
ZRYXLOFOMAFFIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


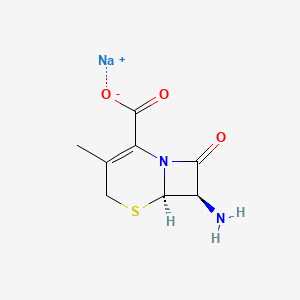
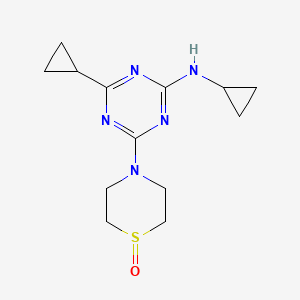
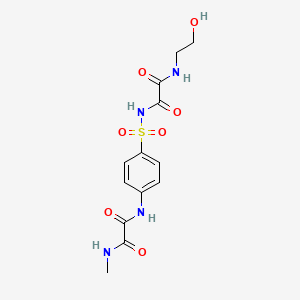
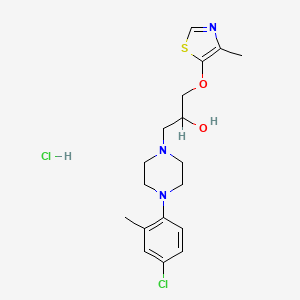
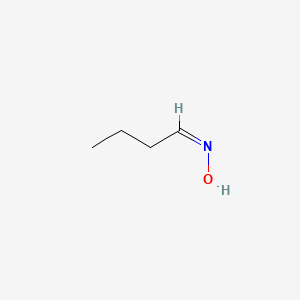
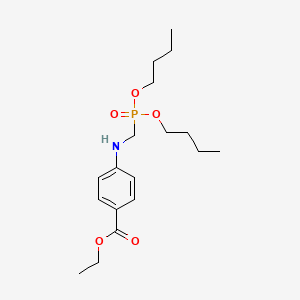
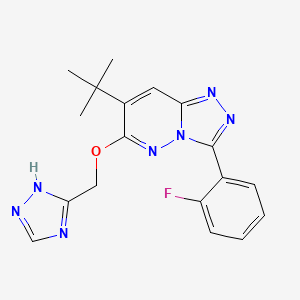
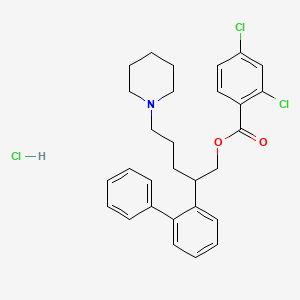
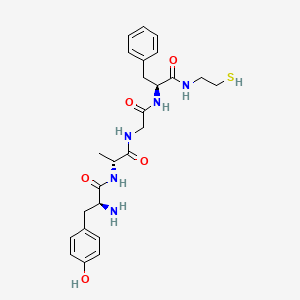

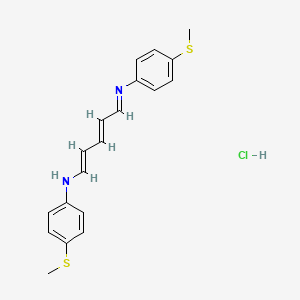
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

